5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, a methyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring using appropriate chlorinated reagents.
Addition of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group, which can be achieved using formylating agents such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorophenyl and sulfanyl groups can enhance its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes.
Comparison with Similar Compounds
Similar compounds to 5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example:
5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: This compound has a trifluoromethyl group instead of a phenyl group, which can alter its chemical properties and biological activities.
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGPNKKEUMUDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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